molecular formula C21H21N3O2S B2550757 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-78-5

2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2550757
CAS No.: 536707-78-5
M. Wt: 379.48
InChI Key: HREKJCQDXFUCRA-UHFFFAOYSA-N
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Description

2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a butylthio group, a methoxyphenyl group, and a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindole core, followed by the introduction of the butylthio and methoxyphenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The butylthio and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may have therapeutic properties, making it a candidate for further investigation in medicinal chemistry.

    Industry: The compound’s chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one include other pyrimidoindole derivatives with different substituents. These compounds share a common core structure but differ in the functional groups attached to the core.

Uniqueness

What sets this compound apart is its specific combination of butylthio and methoxyphenyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-butylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-3-4-13-27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(26-2)12-10-14/h5-12,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREKJCQDXFUCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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